

# An In-Depth Technical Guide on the Human Pharmacodynamics of DWP-05195

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human pharmacodynamics of **DWP-05195**, a novel transient receptor potential vanilloid 1 (TRPV1) antagonist developed for pain management. The information is compiled from the first-in-human clinical trial data to support further research and development efforts in the field of analgesics.

## **Core Pharmacodynamic Profile of DWP-05195**

**DWP-05195** has demonstrated a clear pharmacodynamic effect in healthy human subjects, consistent with its mechanism of action as a TRPV1 antagonist. The primary endpoints evaluated in the initial clinical studies were the heat pain threshold (HPtr), heat pain tolerance (HPtol), and cutaneous blood flow changes in response to a capsaicin challenge.

### **Data Presentation**

The following tables summarize the quantitative pharmacodynamic data from the single and multiple ascending dose studies of **DWP-05195**. It is important to note that the following data has been carefully estimated from the graphical representations presented in the primary publication by Lee et al., 2017, as raw numerical data was not provided in the original publication.

Table 1: Estimated Change from Baseline in Heat Pain Threshold (HPtr) 3 Hours After a Single Oral Dose of **DWP-05195** 



| Dose Group | Mean Change in HPtr (°C) |
|------------|--------------------------|
| Placebo    | ~0.5                     |
| 10 mg      | ~0.8                     |
| 20 mg      | ~1.0                     |
| 50 mg      | ~1.2                     |
| 100 mg     | ~1.5                     |
| 150 mg     | ~1.8                     |
| 250 mg     | ~2.0                     |
| 400 mg     | ~2.2                     |
| 600 mg     | ~2.5                     |

Table 2: Estimated Change from Baseline in Heat Pain Tolerance (HPtol) 3 Hours After a Single Oral Dose of **DWP-05195** 

| Dose Group | Mean Change in HPtol (°C) |
|------------|---------------------------|
| Placebo    | ~0.6                      |
| 10 mg      | ~1.0                      |
| 20 mg      | ~1.3                      |
| 50 mg      | ~1.6                      |
| 100 mg     | ~2.0                      |
| 150 mg     | ~2.4                      |
| 250 mg     | ~2.8                      |
| 400 mg     | ~3.2                      |
| 600 mg     | ~3.5                      |



Table 3: Estimated Reduction in Capsaicin-Induced Cutaneous Blood Flow After Multiple Oral Doses of **DWP-05195** 

| Dose Group                     | Qualitative Reduction in Perfusion<br>Intensity & Flare Area Ratio |
|--------------------------------|--------------------------------------------------------------------|
| 100 mg (once daily for 8 days) | Noticeable Reduction                                               |
| 200 mg (once daily for 8 days) | Moderate Reduction                                                 |
| 400 mg (once daily for 8 days) | Substantial Reduction                                              |

## **Experimental Protocols**

The following are detailed methodologies for the key pharmacodynamic experiments conducted in the first-in-human study of **DWP-05195**.

# Assessment of Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol)

Objective: To evaluate the analgesic effect of **DWP-05195** by measuring the change in temperature at which a thermal stimulus is first perceived as painful (HPtr) and the maximum tolerable pain (HPtol).

#### Apparatus:

 A Thermal NeuroSensory Analyzer (TSA), such as the Medoc TSA-II, was used to deliver controlled thermal stimuli.

#### Procedure:

- The TSA thermode, with a surface area of 30 mm x 30 mm, was securely attached to the volar surface of the subject's forearm.
- The baseline temperature of the thermode was set to 32°C.
- For HPtr determination, the temperature of the thermode was increased at a constant rate of 1°C per second.



- Subjects were instructed to press a button the moment the sensation of heat turned into a sensation of pain. The temperature at this point was recorded as the HPtr.
- For HPtol determination, the same procedure was followed, but subjects were instructed to
  press the button when the pain became intolerable. The temperature at this point was
  recorded as the HPtol.
- A safety cut-off temperature of 52°C was pre-set to prevent any tissue damage.
- Measurements were taken at baseline before dosing and at specified time points after the administration of DWP-05195 or placebo.

## **Assessment of Capsaicin-Induced Cutaneous Blood Flow**

Objective: To assess the ability of **DWP-05195** to block the vasodilatory effects of the TRPV1 agonist, capsaicin, by measuring changes in cutaneous blood flow.

#### Apparatus:

- A Laser Doppler Perfusion Imager (LDPI) was used to measure cutaneous blood flow.
- A 0.1% capsaicin solution was used to induce a neurogenic inflammatory response.

#### Procedure:

- A baseline LDPI scan of the volar forearm was performed to measure basal cutaneous blood flow.
- A circular area of the skin was demarcated, and a controlled amount of 0.1% capsaicin solution was applied topically.
- After a specified duration to allow for the induction of neurogenic inflammation (typically 20-30 minutes), the capsaicin was removed.
- A second LDPI scan was performed over the same area to measure the capsaicin-induced increase in blood flow.



- Two key parameters were quantified from the LDPI images:
  - Perfusion Intensity (PI): The average blood flow within the area of capsaicin application, measured in arbitrary perfusion units (APU).
  - Flare Area Ratio (FAR): The ratio of the area of erythema (flare) surrounding the application site to the area of application itself.
- These measurements were conducted at baseline and after single and multiple doses of DWP-05195 or placebo to determine the extent of TRPV1 antagonism.

# Mandatory Visualizations TRPV1 Signaling Pathway and the Antagonistic Action of DWP-05195

The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 receptor and the mechanism by which **DWP-05195**, as a competitive antagonist, blocks this pathway.







Click to download full resolution via product page

TRPV1 antagonism by **DWP-05195**.

# **Experimental Workflow for Pharmacodynamic Assessment**

The following diagram outlines the workflow of the key pharmacodynamic assessments performed in the clinical evaluation of **DWP-05195**.





Click to download full resolution via product page

Pharmacodynamic assessment workflow.



 To cite this document: BenchChem. [An In-Depth Technical Guide on the Human Pharmacodynamics of DWP-05195]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577635#dwp-05195-pharmacodynamics-in-humans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com